molecular formula C15H16N2OS2 B2649371 N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide CAS No. 895456-30-1

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide

Cat. No.: B2649371
CAS No.: 895456-30-1
M. Wt: 304.43
InChI Key: QLWNDCZUFPRISQ-UHFFFAOYSA-N
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Description

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide: is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopenta[d]thiazole ring fused with a p-tolylthioacetamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide typically involves multiple steps, starting with the preparation of the cyclopenta[d]thiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The subsequent step involves the introduction of the p-tolylthioacetamide group via nucleophilic substitution reactions. Common reagents used in these reactions include thionyl chloride, p-toluenethiol, and acetic anhydride. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of certain functional groups to their corresponding reduced forms.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may be conducted in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new derivatives with modified functional groups.

Scientific Research Applications

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-tolylthio)acetamide can be compared with other similar compounds, such as:

    N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(m-tolylthio)acetamide: This compound has a similar structure but with a different substitution pattern on the aromatic ring.

    N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(o-tolylthio)acetamide: Another structural analog with variations in the position of the substituent on the aromatic ring.

    N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(p-methoxyphenylthio)acetamide: This compound features a methoxy group instead of a methyl group on the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which may confer distinct biological activities and applications.

Properties

IUPAC Name

N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2OS2/c1-10-5-7-11(8-6-10)19-9-14(18)17-15-16-12-3-2-4-13(12)20-15/h5-8H,2-4,9H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLWNDCZUFPRISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCC(=O)NC2=NC3=C(S2)CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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